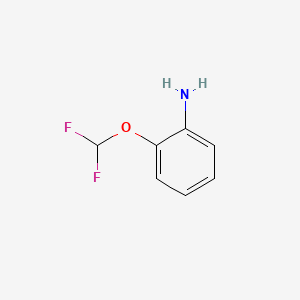

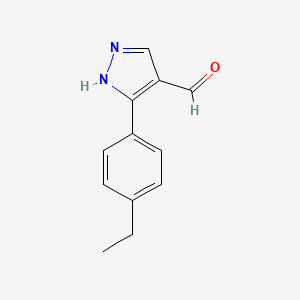

![molecular formula C16H17NO3 B1298381 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine CAS No. 418774-45-5](/img/structure/B1298381.png)

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with similar structural features, such as methoxy groups and benzylamine derivatives, which can be related to the compound . For instance, the synthesis of functionalized pyrazole scaffolds with methoxyphenyl groups is described, indicating the relevance of methoxy substituents in medicinal chemistry . Additionally, the synthesis of a natural product with methoxymethyl-substituted aryl methyl ethers highlights the importance of methoxy groups in complex natural compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with good yields. For example, a four-step reaction sequence is used to synthesize a new class of antimicrobials and antioxidants starting from o-alkyl derivatives of salicyaldehyde . Similarly, a five-step synthesis is employed to create a biologically active natural product, demonstrating the complexity often involved in synthesizing compounds with multiple functional groups .

Molecular Structure Analysis

Structural characterization techniques such as IR, NMR, mass spectrometry, and X-ray diffraction are commonly used to elucidate the molecular structure of synthesized compounds. For instance, the crystal structure and DFT studies of a pyrimidin-2-amine derivative reveal the presence of intramolecular hydrogen bonds and a detailed analysis of the electronic structure . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions, including Claisen–Schmidt condensation and coupling reactions, to synthesize target compounds with potential antimicrobial and antioxidant activities . The regioselective O-demethylation of aryl methyl ethers is another example of a chemical reaction that can be used to modify the structure of methoxy-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are often determined by their functional groups and molecular structure. For example, the antimicrobial and antioxidant activities of the synthesized pyrazole scaffolds are attributed to their specific structural features . Theoretical calculations, such as DFT, provide insights into the electronic properties and reactivity of the compounds, which can be correlated with their biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Research has explored the synthesis of novel compounds from eugenol, including 1,3-benzoxazine and aminomethyl derivatives, which show biological activity in tests like the brine shrimp lethality test. This suggests potential for further bioactivity studies (Rudyanto et al., 2014).

Antitumor Agent Synthesis

- A method was developed for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid, an antitumor agent, using a Pd(II) catalyst, illustrating the compound's significance in cancer research (Mondal et al., 2003).

Targeting the Urokinase Receptor

- Virtual screening identified compounds including benzo[d][1,3]dioxol-5-yl derivatives as inhibitors for the urokinase receptor, significant in breast cancer metastasis studies. This demonstrates the compound's role in developing new cancer therapies (Wang et al., 2011).

Alkylating Activity

- The crystal structure, protolytic properties, and high alkylating activity of related compounds provide insight into their potential application in chemical syntheses and pharmaceuticals (Budzisz et al., 2005).

Cytotoxicity in Cancer Research

- Certain benzoxazine and aminomethyl derivatives of eugenol were found to have cytotoxic effects against the MCF-7 cancer cell line, indicating their potential use in cancer treatment (Rudyanto et al., 2015).

Versatile Synthetic Approaches

- Research on synthesizing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole demonstrated the compound's role in diverse drug discovery programs, highlighting its utility in various pharmaceutical applications (Chanda et al., 2012).

Cannabinoid Receptor Studies

- Synthesis studies of 2-oxoquinoline derivatives, including N-benzo[1,3]dioxol-5-ylmethyl amides, have contributed to the understanding of cannabinoid receptor activities, relevant in neuroscience and pharmacology (Raitio et al., 2006).

Anticancer Compounds Synthesis

- Ligands and their metal complexes have been synthesized as potential anticancer compounds, demonstrating the broad applicability of benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine related compounds in cancer research (Ghani & Mansour, 2011).

Subarachnoid Hemorrhage Treatment

- Studies on endothelin receptor antagonists, involving benzo[1,3]dioxol-5-yl compounds, have shown potential in treating subarachnoid hemorrhage-induced cerebral vasospasm, indicating their medical significance (Zuccarello et al., 1996).

Direcciones Futuras

Given the limited information available on “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine”, future research could focus on its synthesis, characterization, and potential applications. The antitumor activities of related compounds suggest that it could have potential applications in medical research .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-18-14-5-3-2-4-13(14)10-17-9-12-6-7-15-16(8-12)20-11-19-15/h2-8,17H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXFWQPWQPWGMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354768 |

Source

|

| Record name | SBB027980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine | |

CAS RN |

418774-45-5 |

Source

|

| Record name | SBB027980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)